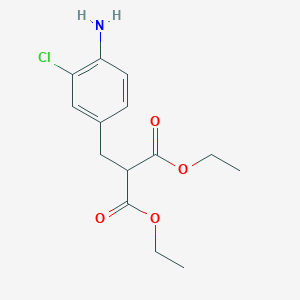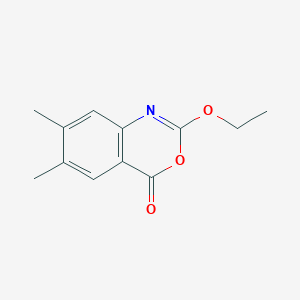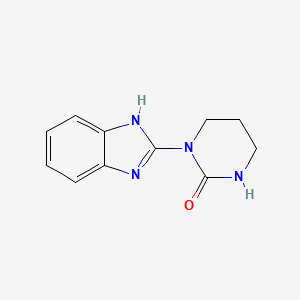
1-(1H-Benzimidazol-2-yl)tetrahydropyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-benzo[d]imidazol-2-yl)-tetrahydropyrimidin-2(1H)-one is a heterocyclic compound that features both benzimidazole and tetrahydropyrimidinone moieties
準備方法
The synthesis of 1-(1H-benzo[d]imidazol-2-yl)-tetrahydropyrimidin-2(1H)-one typically involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. One common method involves the use of polyphosphoric acid (PPA) as a cyclodehydrating agent . The reaction is carried out by heating the reactants at elevated temperatures, typically around 180-200°C, for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1-(1H-benzo[d]imidazol-2-yl)-tetrahydropyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
科学的研究の応用
1-(1H-benzo[d]imidazol-2-yl)-tetrahydropyrimidin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
作用機序
The mechanism of action of 1-(1H-benzo[d]imidazol-2-yl)-tetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit tubulin polymerization, thereby disrupting microtubule formation and inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
1-(1H-benzo[d]imidazol-2-yl)-tetrahydropyrimidin-2(1H)-one can be compared with other benzimidazole derivatives, such as:
2-(1H-benzo[d]imidazol-2-yl)aniline: Known for its antiviral and antimicrobial properties.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Used in the synthesis of complex organic molecules.
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Investigated for its antitumor activity.
The uniqueness of 1-(1H-benzo[d]imidazol-2-yl)-tetrahydropyrimidin-2(1H)-one lies in its combined structural features, which confer distinct chemical and biological properties.
特性
CAS番号 |
1184917-78-9 |
|---|---|
分子式 |
C11H12N4O |
分子量 |
216.24 g/mol |
IUPAC名 |
1-(1H-benzimidazol-2-yl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C11H12N4O/c16-11-12-6-3-7-15(11)10-13-8-4-1-2-5-9(8)14-10/h1-2,4-5H,3,6-7H2,(H,12,16)(H,13,14) |
InChIキー |
REVBHNFJJXHSNF-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=O)N(C1)C2=NC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


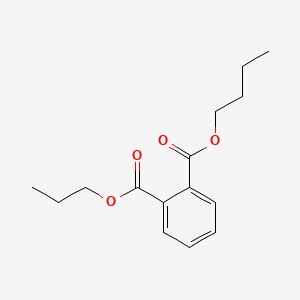


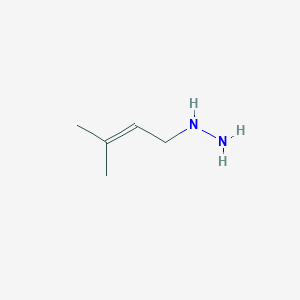
![2-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine](/img/structure/B15343855.png)

![(1S,5R)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B15343868.png)
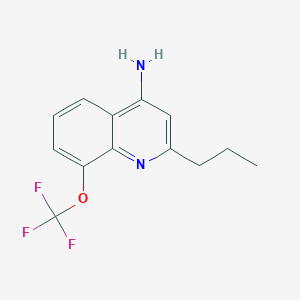

![5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[d]pyrimidine](/img/structure/B15343876.png)
